molecular formula C21H24N2O2 B7142214 N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]naphthalene-2-carboxamide

N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]naphthalene-2-carboxamide

Cat. No.: B7142214
M. Wt: 336.4 g/mol
InChI Key: XJNUGCGJULYHMF-UHFFFAOYSA-N
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Description

N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring system, a spirocyclic moiety, and an amide functional group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-19(23-13-11-21(15-23)9-3-10-21)8-12-22-20(25)18-7-6-16-4-1-2-5-17(16)14-18/h1-2,4-7,14H,3,8-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUGCGJULYHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic intermediate: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Attachment of the naphthalene ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction.

    Amide bond formation: The final step involves the formation of the amide bond through a coupling reaction, often using reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the naphthalene ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. For instance, it could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]phenylacetamide: Features a phenylacetamide group instead of a naphthalene ring.

Uniqueness

N-[3-(6-azaspiro[3.4]octan-6-yl)-3-oxopropyl]naphthalene-2-carboxamide is unique due to its combination of a spirocyclic structure and a naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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